molecular formula C11H9NS B13515266 2-(3-Methyl-1-benzothiophen-7-yl)acetonitrile

2-(3-Methyl-1-benzothiophen-7-yl)acetonitrile

Cat. No.: B13515266
M. Wt: 187.26 g/mol
InChI Key: WVVLPJFOEJZWRI-UHFFFAOYSA-N
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Description

2-(3-Methyl-1-benzothiophen-7-yl)acetonitrile is a chemical compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-1-benzothiophen-7-yl)acetonitrile typically involves the reaction of 3-methylbenzothiophene with acetonitrile under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-1-benzothiophen-7-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

2-(3-Methyl-1-benzothiophen-7-yl)acetonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-1-benzothiophen-7-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methyl-1-benzothiophen-7-yl)acetic acid
  • 2-(1-Benzothiophen-7-yl)acetonitrile

Uniqueness

2-(3-Methyl-1-benzothiophen-7-yl)acetonitrile is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H9NS

Molecular Weight

187.26 g/mol

IUPAC Name

2-(3-methyl-1-benzothiophen-7-yl)acetonitrile

InChI

InChI=1S/C11H9NS/c1-8-7-13-11-9(5-6-12)3-2-4-10(8)11/h2-4,7H,5H2,1H3

InChI Key

WVVLPJFOEJZWRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C(C=CC=C12)CC#N

Origin of Product

United States

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